molecular formula C13H14N2O3 B160237 N-Acetyl-D-tryptophan CAS No. 2280-01-5

N-Acetyl-D-tryptophan

Cat. No.: B160237
CAS No.: 2280-01-5
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-GFCCVEGCSA-N
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Description

N-Acetyl-D-tryptophan is a derivative of the amino acid D-tryptophan, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is known for its white crystalline powder form and is practically insoluble in water . It has significant applications in biochemistry and medicine, particularly in the synthesis of peptides and proteins .

Mechanism of Action

Target of Action

N-Acetyl-D-Tryptophan primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . It also interacts with neurokinin-1 receptor (NK-1R) . The compound’s primary targets play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

This compound interacts with its targets through various types of interactions, such as π–cation or hydrogen bonds . It has been suggested that this compound may act directly on neurons . In the vestibular nuclei, this compound has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs .

Biochemical Pathways

This compound is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways are responsible for the degradation of more than 95% of tryptophan into multiple bioactive compounds . The key regulatory enzymes in these pathways, such as indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase, can be targeted for treating several diseases .

Pharmacokinetics

It’s known that the compound is an enzyme that catalyzes the chemical reaction between acetyl-coa and d-tryptophan to produce coa and this compound .

Result of Action

This compound has been shown to have neuroprotective effects in NSC-34 motor neuron-like cells and/or primary motor neurons . It inhibits the secretion of Substance P and IL-1b, effectively inhibiting the release of cytochrome c/Smac/AIF from mitochondria into the cytoplasm and activation of apoptotic pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled tryptophan to generate bioactive metabolites

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-tryptophan interacts with various enzymes, proteins, and other biomolecules . It is involved in the kynurenine pathway, which plays a crucial role in maintaining normal physiology and can be rapidly adapted to stressful conditions . The metabolites produced from this compound are bioactive and play central roles in physiology and pathophysiology .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-acetyl-L-tryptophan ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the kynurenine pathway, where it is metabolized into bioactive compounds that regulate the function of intestinal epithelial cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the concentration of tryptophan and its metabolites change upon aging and in age-related diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

This compound is involved in the kynurenine pathway . This pathway involves indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, and tryptophan 2,3-dioxygenase 2 (TDO2). The metabolites produced from this pathway are bioactive and play central roles in physiology and pathophysiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-tryptophan is typically synthesized through the acetylation of D-tryptophan. One common method involves the reaction of D-tryptophan with acetic anhydride under controlled conditions . Another method involves a cascade reaction starting from indole methylene hydantoin, which undergoes hydrogenation, hydrolysis, and acetylation to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using standard amino acid synthesis techniques. The process typically includes the use of sodium hydroxide as a solvent and involves multiple steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed: The major products formed from these reactions include various degradation products, such as tryptophan and its derivatives .

Scientific Research Applications

N-Acetyl-D-tryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Acetyl-L-tryptophan
  • N-Acetyl-DL-tryptophan
  • N-Acetyl-L-tyrosine

Comparison: N-Acetyl-D-tryptophan is unique due to its specific configuration and the presence of the acetyl group, which enhances its stability and functionality in biochemical applications. Compared to its L-isomer, this compound has different biological activities and is used in distinct research and industrial applications .

Properties

IUPAC Name

(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHIGRZJZPRDV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018144
Record name N-Acetyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2280-01-5
Record name N-Acetyl-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-D-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Cells of the E. coli transformant were inoculated on an LB agar plate. Each colony grown on the plate was inoculated with a toothpick to a well of a microtiter plate which contained 150 μl of LB culture medium containing 50 μg/ml ampicillin and 0.02 mM IPTG, and then the microtiter plate was covered with Breathable Sealing Membrane (Nalgene). The microtiter plate was incubated at 37° C. for 18 hours while being shaken. 10 μl of the culture medium solution was added to the reaction solution containing 300 mM Tris-hydrochloride buffer (pH 8.0), 0.1% cetylpyridinium bromide, 5% N-acetyl-DL-tryptophan, 1% N-acetyl-L-tryptophan, and distilled water in the wells of a microtiter plate. The plate was incubated at 25° C. for 1 hour while being shaken. Then, D-tryptophan produced from N-acetyl-D-tryptophan was quantified by colorimetry according to the TNBS method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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